molecular formula C8H10O2 B1669609 2-Methoxy-4-methylphenol CAS No. 93-51-6

2-Methoxy-4-methylphenol

Cat. No.: B1669609
CAS No.: 93-51-6
M. Wt: 138.16 g/mol
InChI Key: PETRWTHZSKVLRE-UHFFFAOYSA-N
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Description

Creosol is a colorless to yellowish aromatic liquid and one of the components found in creosote. It shares structural similarities with phenol but is considered a less toxic disinfectant . Sources of creosol include coal tar creosote, wood creosote, and it can also be obtained as a reduction product of vanillin using zinc powder in strong hydrochloric acid (Clemmensen reduction). Interestingly, creosol is also found in green vanilla beans and tequila .

Mechanism of Action

Target of Action

2-Methoxy-4-methylphenol, also known as 4-Methylguaiacol, is a phenolic compound . It is a major component of black-ripe table olive aroma and is also found in bamboo vinegar . It is known to have anti-inflammatory properties .

Mode of Action

It is known to have anti-inflammatory properties . This suggests that it may interact with targets involved in the inflammatory response, potentially inhibiting the activity of certain enzymes or signaling pathways.

Result of Action

The primary result of the action of this compound is its anti-inflammatory effect . This can lead to a reduction in inflammation and associated symptoms in various conditions.

Biochemical Analysis

Biochemical Properties

2-Methoxy-4-methylphenol plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to exhibit anti-inflammatory properties, which are primarily attributed to its ability to inhibit the activity of cyclooxygenase enzymes. These enzymes are crucial in the biosynthesis of prostaglandins, which are mediators of inflammation. By inhibiting cyclooxygenase, this compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involved in inflammation and oxidative stress. For instance, it has been observed to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a key role in regulating the immune response to infection. By inhibiting NF-κB activation, this compound can reduce the expression of pro-inflammatory genes . Additionally, this compound has been found to impact cellular metabolism by influencing the activity of enzymes involved in oxidative stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, it binds to the active site of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins . This binding interaction is facilitated by the methoxy and hydroxyl groups present in the compound, which form hydrogen bonds with the enzyme’s active site residues. Additionally, this compound can modulate gene expression by interacting with transcription factors such as NF-κB, thereby influencing the transcription of genes involved in inflammation and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and air for extended periods. Long-term studies have shown that this compound can maintain its anti-inflammatory and antioxidant properties over time, although its efficacy may decrease slightly due to gradual degradation . In vitro studies have demonstrated that the compound can exert sustained effects on cellular function, including the inhibition of pro-inflammatory gene expression and the reduction of oxidative stress markers .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant anti-inflammatory and antioxidant effects without causing adverse reactions . At high doses, it can induce toxic effects, including liver and kidney damage. Studies have shown that there is a threshold dose beyond which the beneficial effects of this compound are outweighed by its toxicity . Therefore, careful dosage optimization is crucial when using this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites, including catechol derivatives . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The compound’s metabolism can influence its bioavailability and efficacy, as well as its potential toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it can exert its biochemical effects. Its distribution is also influenced by its lipophilicity, which allows it to readily cross cell membranes .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and mitochondria. Its presence in the mitochondria is particularly significant, as it can directly influence mitochondrial function and oxidative stress responses . The compound’s localization is facilitated by its chemical structure, which allows it to interact with mitochondrial membranes and enzymes. Additionally, post-translational modifications, such as phosphorylation, can affect its targeting to specific subcellular compartments .

Preparation Methods

a. Synthetic Routes: Creosol can be synthesized through various methods, including:

    Clemmensen Reduction: Reduction of vanillin using zinc powder in strong hydrochloric acid yields creosol.

    Other Routes: Although not commonly used industrially, creosol can be synthesized via other methods involving guaiacol or related compounds.

b. Industrial Production: While creosol is not produced on a large scale, it can be obtained as a byproduct during the production of other chemicals, such as vanillin.

Chemical Reactions Analysis

Creosol undergoes several types of reactions:

    Halogenation: Reacts with hydrogen halides to give a catechol.

    Oxidation/Reduction: Can be oxidized or reduced under appropriate conditions.

    Substitution: Exhibits substitution reactions typical of phenolic compounds.

Common reagents include halogens (e.g., chlorine), strong acids, and reducing agents. The major products formed depend on the specific reaction conditions.

Scientific Research Applications

Creosol finds applications in various fields:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Explored for antimicrobial and antioxidant properties.

    Industry: Limited industrial applications due to toxicity concerns.

Comparison with Similar Compounds

Creosol’s uniqueness lies in its combination of phenolic and methoxy groups. Similar compounds include guaiacol, vanillin, and other alkylphenols.

Properties

IUPAC Name

2-methoxy-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETRWTHZSKVLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047105
Record name 2-Methoxy-4-methylphenol
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless to yellowish liquid, sweet, spicy, slightly vanilla-like odour
Record name 2-Methoxy-4-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032136
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Methoxy-4-methylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/593/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

221.00 to 222.00 °C. @ 760.00 mm Hg
Record name 2-Methoxy-4-methylphenol
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Solubility

slightly soluble in water, miscible (in ethanol)
Record name 2-Methoxy-4-methylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.089-1.096
Record name 2-Methoxy-4-methylphenol
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CAS No.

93-51-6
Record name 2-Methoxy-4-methylphenol
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Record name Creosol
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Record name Creosol
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Record name Phenol, 2-methoxy-4-methyl-
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Record name 2-Methoxy-4-methylphenol
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Record name 2-methoxy-p-cresol
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Record name CREOSOL
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Record name 2-Methoxy-4-methylphenol
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URL http://www.hmdb.ca/metabolites/HMDB0032136
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Melting Point

5.5 °C
Record name 2-Methoxy-4-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032136
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Methoxy-4-methylphenol?

A1: this compound has a molecular formula of C8H10O2 and a molecular weight of 138.16 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) is commonly employed to identify and quantify this compound in various matrices. []

Q3: Does the structure of this compound influence its antioxidant activity?

A3: Yes, the presence of the phenolic hydroxyl group and the methoxy group in this compound contributes to its antioxidant activity. [] Studies have shown that the number and position of hydroxyl groups, as well as the presence of specific substituents, significantly impact the radical scavenging ability of phenolic compounds. []

Q4: Are there other compounds with similar structures to this compound that exhibit synergistic effects?

A4: Yes, research has shown that compounds structurally similar to this compound, such as eugenol, isoeugenol, 2-methoxy-4-ethylphenol, and 2-methoxy-4-propylphenol, demonstrate synergistic effects in attracting male Bactrocera latifrons when combined with α-ionol. [] These findings suggest a potential role for this compound and its analogs in pest control strategies.

Q5: Can this compound be utilized as a starting material for the synthesis of other valuable compounds?

A5: Yes, this compound serves as a key precursor in the synthesis of butylated caffeic acid (BCA), a novel antioxidant. [] The synthesis involves a four-step reaction, including Friedel-Crafts alkylation, bromine oxidation, ether bond hydrolysis, and Knoevenagel condensation.

Q6: What is the role of this compound in lignin depolymerization?

A6: this compound is one of the identified products resulting from lignin depolymerization using iso-propylamine-based lead chloride perovskite nanomaterials as photocatalysts under UV light. [] GC-MS analysis revealed its presence alongside other monomeric functionalities like benzene, phenol, and catechol.

Q7: How does the stability of this compound change under different conditions?

A7: The stability of this compound is influenced by factors like temperature and pH. For instance, studies on the reaction of superoxide with phenoxyl-type radicals, including those derived from this compound, showed that the rate of dioxygen elimination from the resulting hydroperoxides increased with both pH and temperature. []

Q8: Are there any applications of this compound related to its material compatibility and stability?

A8: Research suggests potential applications for this compound as a component in anticorrosive, antioxidative, and environmentally friendly anti-rusting paint formulations. []

Q9: How is computational chemistry used to study this compound?

A9: Density functional theory (DFT) calculations have been employed to investigate the energy profiles and reaction pathways involved in the hydrodeoxygenation of vanillin, a compound structurally related to this compound. [] These calculations help elucidate the reaction mechanisms and the role of catalysts in such processes.

Q10: How do structural modifications of this compound affect its reactivity with hydroxyl radicals?

A10: Studies investigating the gas-phase reactions of hydroxyl radicals with methoxylated aromatic compounds, including this compound, have shown that the rate coefficients are influenced by the type, number, and position of substituents on the aromatic ring. [] The presence of the methoxy and methyl groups in this compound, as well as their positions relative to the phenolic hydroxyl group, contribute to its specific reactivity towards hydroxyl radicals.

Q11: Is there any research on the toxicity of this compound?

A11: While this compound possesses valuable properties, it's crucial to acknowledge potential toxicological concerns. Studies have explored the cytotoxic and apoptotic effects of eugenol-related compounds, including this compound, in HL-60 leukemia cells. [] Further research is needed to fully understand the safety profile of this compound and establish safe exposure limits for various applications.

Q12: Are there any studies on the biodegradability of this compound?

A13: While specific biodegradation studies on this compound might be limited, research suggests that some phenolic compounds, structurally similar to this compound, can be degraded by microorganisms. []

Q13: What analytical techniques are used to study this compound in whisky?

A14: Researchers employ techniques like Aroma Extract Dilution Analysis (AEDA) and Stable Isotope Dilution Assays (SIDA) coupled with GC/MS/O (Gas Chromatography/Mass Spectrometry/Olfactometry) to identify and quantify this compound in whisky, helping to characterize its contribution to the smoky aroma. [, ]

Q14: How is this compound analyzed in cocoa products?

A15: Gas chromatography, coupled with mass spectrometry, is employed to identify and quantify this compound in cocoa products. Multivariate statistical methods are then applied to the chromatographic data to differentiate cocoa masses based on geographical origin and roasting conditions. []

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